molecular formula C12H17N3O B7807212 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine CAS No. 924862-07-7

5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B7807212
CAS No.: 924862-07-7
M. Wt: 219.28 g/mol
InChI Key: AFLVWDDWXHKWJM-UHFFFAOYSA-N
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Description

5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine is a chemical compound that features an adamantane moiety attached to an oxadiazole ring. The adamantane structure is known for its rigidity and stability, which imparts unique properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of adamantane-1-carboxylic acid with hydrazine to form adamantane-1-carboxylic acid hydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield 5-(1-adamantyl)-1,3,4-oxadiazol-2-thiol. Finally, the thiol group is converted to an amine group using ammonia or an amine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine is unique due to its combination of the adamantane moiety and the oxadiazole ring, which imparts both stability and biological activity. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

5-(1-adamantyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c13-11-15-14-10(16-11)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLVWDDWXHKWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(O4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801210331
Record name 5-Tricyclo[3.3.1.13,7]dec-1-yl-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924862-07-7
Record name 5-Tricyclo[3.3.1.13,7]dec-1-yl-1,3,4-oxadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924862-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Tricyclo[3.3.1.13,7]dec-1-yl-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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